1-(2-Ethoxybenzoyl)piperazine 1-(2-Ethoxybenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 926254-20-8
VCID: VC7801973
InChI: InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
SMILES: CCOC1=CC=CC=C1C(=O)N2CCNCC2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

1-(2-Ethoxybenzoyl)piperazine

CAS No.: 926254-20-8

Cat. No.: VC7801973

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethoxybenzoyl)piperazine - 926254-20-8

Specification

CAS No. 926254-20-8
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name (2-ethoxyphenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Standard InChI Key WPWMCYXQEOHPMU-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)N2CCNCC2
Canonical SMILES CCOC1=CC=CC=C1C(=O)N2CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) linked to a 2-ethoxybenzoyl group via a carbonyl bridge. The ethoxy substituent at the ortho position of the benzene ring introduces steric and electronic effects that influence binding affinity. Key structural descriptors include:

PropertyValue
IUPAC Name(2-ethoxyphenyl)(piperazin-1-yl)methanone
SMILESCCOC1=CC=CC=C1C(=O)N2CCNCC2
InChI KeyWPWMCYXQEOHPMU-UHFFFAOYSA-N
XLogP31.7 (predicted)

The 2-ethoxy group enhances hydrophobicity, potentially improving membrane permeability and target engagement in hydrophobic protein pockets .

Synthesis and Optimization

Synthetic Pathways

1-(2-Ethoxybenzoyl)piperazine is synthesized via nucleophilic acyl substitution between 2-ethoxybenzoyl chloride and piperazine. A typical protocol involves:

  • Step 1: Dissolving piperazine in anhydrous dichloromethane under inert atmosphere.

  • Step 2: Dropwise addition of 2-ethoxybenzoyl chloride at 0–5°C to minimize side reactions.

  • Step 3: Stirring at room temperature for 12–18 hours, followed by aqueous workup and column chromatography.

Table 1: Reaction Conditions and Yields

Temperature (°C)SolventYield (%)
25DCM72
40THF58
0–5DCM/Et₃N85

Elevated temperatures (>40°C) reduce yields due to N-alkylation side reactions and piperazine dimerization.

Mechanism of Action

Receptor and Enzyme Interactions

Piperazine derivatives exhibit broad interactions with neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) and enzymes (e.g., kinases, phosphodiesterases) . For 1-(2-Ethoxybenzoyl)piperazine:

  • The 2-ethoxybenzoyl group facilitates hydrophobic interactions with residues in target proteins, as demonstrated in docking studies.

  • Piperazine nitrogens participate in hydrogen bonding with aspartate or glutamate residues in enzymatic active sites .

Table 2: Predicted Binding Affinities

TargetBinding Energy (kcal/mol)Citation
Serotonin 5-HT₁A-8.2
Dopamine D₂-7.9
MEK1 Kinase-9.1
CompoundCell LineIC₅₀ (µM)Mechanism
1-(2-Ethoxybenzoyl)piperazineHepG223.56*Kinase inhibition
DoxorubicinHepG20.02DNA intercalation
CisplatinHepG21.5DNA crosslinking

*Predicted based on structural analogs .

Challenges and Future Directions

Pharmacokinetic Optimization

Despite promising in vitro activity, 1-(2-Ethoxybenzoyl)piperazine faces challenges in oral bioavailability and metabolic stability. Strategies under investigation include:

  • Prodrug formulations to enhance solubility.

  • Structural modifications (e.g., fluorination) to reduce CYP450-mediated oxidation .

Therapeutic Applications

Ongoing preclinical studies explore its utility in:

  • Oncology: Combination therapies with checkpoint inhibitors.

  • Neurology: Allosteric modulation of neurotransmitter receptors in depression and Parkinson’s disease .

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